5-hydroxybenzo[d]oxazol-2(3H)-one
Overview
Description
Benzo[d]oxazol-2(3H)-ones are considered as key intermediates in the synthesis of pharmaceutical products, organic dyes, and OLED materials among others .
Synthesis Analysis
An environmentally benign protocol for the selective mono-halogenation of benzo[d]oxazol-2(3H)-ones has been proposed. Several chloro- and bromo-substituted BOA derivatives were prepared within less than an hour with high to excellent yields (75%–93%) via this novel, green, and energy sufficient method .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various physicochemical and spectroscopic approaches .Chemical Reactions Analysis
The selective mono-halogenation of benzo[d]oxazol-2(3H)-ones has been achieved using an environmentally benign protocol .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed .Scientific Research Applications
Synthesis Applications
- Synthesis of Benz[d]oxazolones : The study by Ray and Ghosh (2010) explored the synthesis of 3-acetoxybenz[d]oxazol-2(3H)-ones, a derivative of 5-hydroxybenzo[d]oxazol-2(3H)-one, highlighting its role in organic synthesis processes (Ray & Ghosh, 2010).
Chemical Compound Development
- Development of Fused Pyridine- and Oxazole-Polycyclic Systems : Research by Nicolaides et al. (1989) demonstrates the use of 5-hydroxybenzo[d]oxazol-2(3H)-one in developing novel chemical compounds with potential applications in various fields (Nicolaides et al., 1989).
Pharmaceutical and Drug Discovery
- Anticancer Agent Synthesis : Chazin et al. (2015) conducted research on novel 6-hydroxy-benzo[d][1,3]oxathiol-2-one Schiff Bases, related to 5-hydroxybenzo[d]oxazol-2(3H)-one, for potential anticancer applications (Chazin et al., 2015).
Analytical Chemistry
- Crystal and Structural Analysis : Studies like that by Sharfalddin et al. (2020) involving methyl 4-hydroxybenzoate provide insights into the structural and crystallographic analysis of derivatives of 5-hydroxybenzo[d]oxazol-2(3H)-one (Sharfalddin et al., 2020).
Biomedical Research
- Liver Injury Protection Study : A study by Wang et al. (2020) on 4-hydroxybenzo[d]oxazol-2(3H)-one highlights its potential in protecting against acute liver injury, showcasing the biomedical research relevance of this compound (Wang et al., 2020).
Future Directions
properties
IUPAC Name |
5-hydroxy-3H-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-4-1-2-6-5(3-4)8-7(10)11-6/h1-3,9H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUICLNAZOIKFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20581487 | |
Record name | 5-Hydroxy-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20581487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxybenzo[d]oxazol-2(3H)-one | |
CAS RN |
54209-92-6 | |
Record name | 5-Hydroxy-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20581487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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